molecular formula C10H11IN4O4 B13994436 6-Iodo-9-pentofuranosyl-9h-purine CAS No. 14426-53-0

6-Iodo-9-pentofuranosyl-9h-purine

Cat. No.: B13994436
CAS No.: 14426-53-0
M. Wt: 378.12 g/mol
InChI Key: UNZAHOOMFIAZES-UHFFFAOYSA-N
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Description

6-Iodo-9-pentofuranosyl-9h-purine is a chemical compound with the molecular formula C10H11IN4O4. It is a derivative of purine, a heterocyclic aromatic organic compound. This compound is notable for its unique structure, which includes an iodine atom attached to the purine ring and a pentofuranosyl group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-iodo-9-pentofuranosyl-9h-purine typically involves the iodination of a purine derivative followed by the attachment of a pentofuranosyl group. One common method involves the use of (acyloxymethyl)zinc iodides and cross-coupling reactions . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the successful formation of the desired product.

Industrial Production Methods

Industrial production of this compound may utilize microbial transglycosylation as a green alternative. This method involves the use of biocatalysts, such as Aeromonas hydrophila strains, to facilitate the transglycosylation process . This approach is particularly useful for producing purine nucleosides and analogues that display pharmacological activities.

Chemical Reactions Analysis

Types of Reactions

6-Iodo-9-pentofuranosyl-9h-purine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.

    Hydrolysis: The pentofuranosyl group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and acids or bases for hydrolysis. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with different functional groups replacing the iodine atom.

Scientific Research Applications

6-Iodo-9-pentofuranosyl-9h-purine has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other purine derivatives.

    Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of viral infections and cancer.

    Industry: The compound is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 6-iodo-9-pentofuranosyl-9h-purine involves its interaction with specific molecular targets and pathways. For example, purine derivatives are known to inhibit enzymes involved in DNA synthesis, such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS) . These interactions can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

6-Iodo-9-pentofuranosyl-9h-purine can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-(hydroxymethyl)-5-(6-iodopurin-9-yl)oxolane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11IN4O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNZAHOOMFIAZES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(C(=N1)I)N=CN2C3C(C(C(O3)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11IN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10290076
Record name 6-iodo-9-pentofuranosyl-9h-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10290076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14426-53-0
Record name NSC66384
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66384
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-iodo-9-pentofuranosyl-9h-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10290076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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